

A Comprehensive Technical Guide to the Thermochemical Properties of DL- β -Phenylalanine

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Compound of Interest

Compound Name: *DL-beta-Phenylalanine*

Cat. No.: *B167947*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DL- β -Phenylalanine, a non-proteinogenic amino acid, is a compound of significant interest in pharmaceutical and biochemical research. As a derivative of the essential amino acid L-phenylalanine, its therapeutic potential and role in peptide synthesis necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth overview of the core thermochemical properties of DL- β -phenylalanine, presenting key quantitative data, detailed experimental methodologies, and visual workflows to support advanced research and development.

Understanding the thermochemical behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for drug development. Properties such as enthalpy of formation, combustion, sublimation, and heat capacity are vital for assessing the stability, solubility, and energy content of a compound. This data informs process development, formulation design, and safety assessments.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of Phenylalanine. Data for the common L- and DL- α -isomers are included for comparative context where specific data for

DL- β -Phenylalanine is limited. All values are for the solid crystalline state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpic Properties of Phenylalanine

Property	Value (kJ/mol)	Isomer	Method	Reference
Standard Enthalpy of Combustion (ΔcH°)	-4646.3 ± 0.8	L-Phenylalanine	Ccb	[Tsuzuki, Harper, et al., 1958][1]
-4667.4	L-Phenylalanine	Ccb	[Lemoult, 1904] [1]	
-4653.00 ± 2.50	DL- Phenylalanine	-	[NIST][2]	
Standard Enthalpy of Formation (ΔfH°)	-403.4 ± 0.9	DL- Phenylalanine	Ccb	[Tsuzuki, Harper, et al., 1958][3]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	154 ± 0.8	L-Phenylalanine	V	[Svec and Clyde, 1965][1]
154 ± 8	L-Phenylalanine	ME	[Svec and Clyde, 1965, 2][1]	

Ccb: Combustion Calorimetry, V: Vapor Pressure Measurement, ME: Mass Effusion

Table 2: Heat Capacity and Entropy of Phenylalanine

Property	Value	Isomer	Method	Reference
Constant Pressure Heat Capacity (Cp)	203.1 J/mol·K	L-Phenylalanine	-	[Spink and Wads, 1975][1]
203.01 J/mol·K	L-Phenylalanine	-	[Cole, Hutchens, et al., 1963][1]	
Standard Molar Entropy (S°)	213.64 J/mol·K	L-Phenylalanine	-	[Cole, Hutchens, et al., 1963][1]

Table 3: Physical Properties of DL-β-Phenylalanine

Property	Value	Reference
Melting Point	222 °C (decomposes)	[Sigma-Aldrich][4][5]
Molecular Formula	C9H11NO2	[PubChem][6]
Molecular Weight	165.19 g/mol	[PubChem][6]

Experimental Protocols & Methodologies

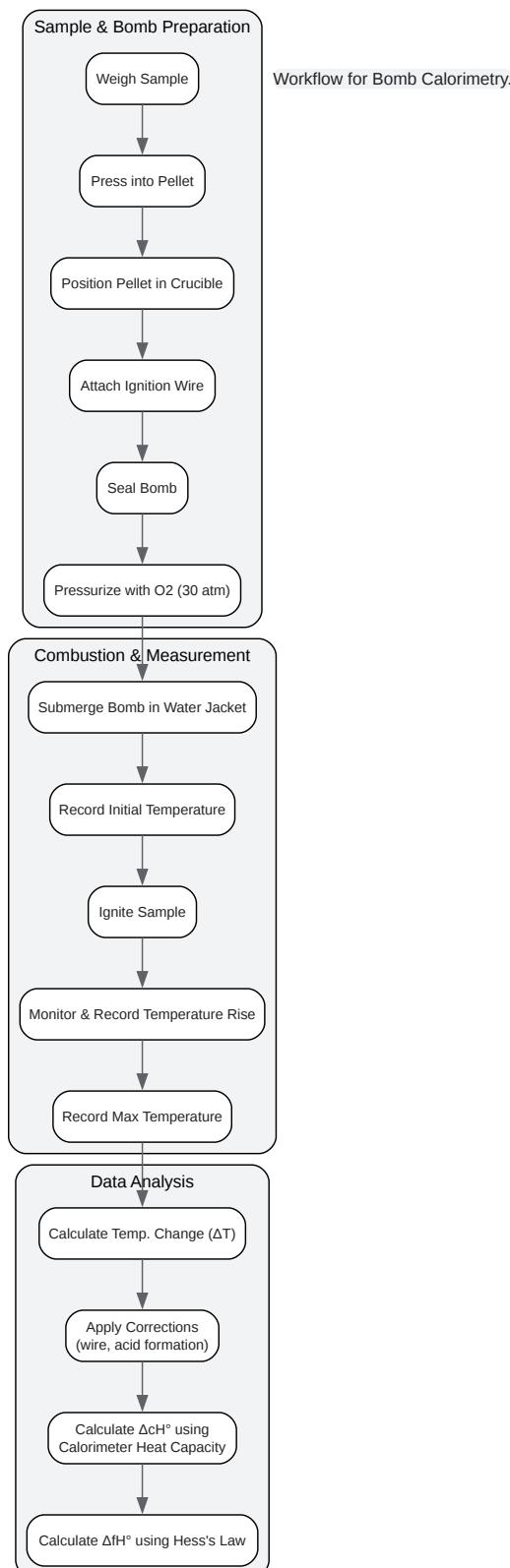
The determination of thermochemical properties requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Combustion and Formation)

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The technique involves the complete combustion of a sample in a high-pressure oxygen environment within a constant-volume container known as a bomb calorimeter.[7]

Detailed Methodology:

- Sample Preparation: A precisely weighed pellet (typically ~1 gram) of the solid amino acid is prepared using a pellet press.[8] This ensures complete and uniform combustion.
- Bomb Assembly: The pellet is placed in a crucible (often made of platinum or quartz) within the bomb head.[7] A known length of ignition wire (e.g., iron or platinum) is attached to two electrodes, positioned to be in contact with the sample pellet.[8]
- Pressurization: The bomb is sealed and flushed with pure oxygen to remove atmospheric nitrogen. It is then filled with oxygen to a high pressure, typically around 30 atm, to ensure complete combustion.[9]
- Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water in an insulated container (the calorimeter bucket). A stirrer ensures uniform water temperature, which is monitored with a high-precision thermometer.[7]
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until it reaches a maximum and begins to cool. [10]
- Calculation: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid).[11] Corrections are made for the heat of combustion of the ignition wire and for the formation of acids (e.g., nitric acid from trace nitrogen). The standard enthalpy of combustion is then calculated from this data.

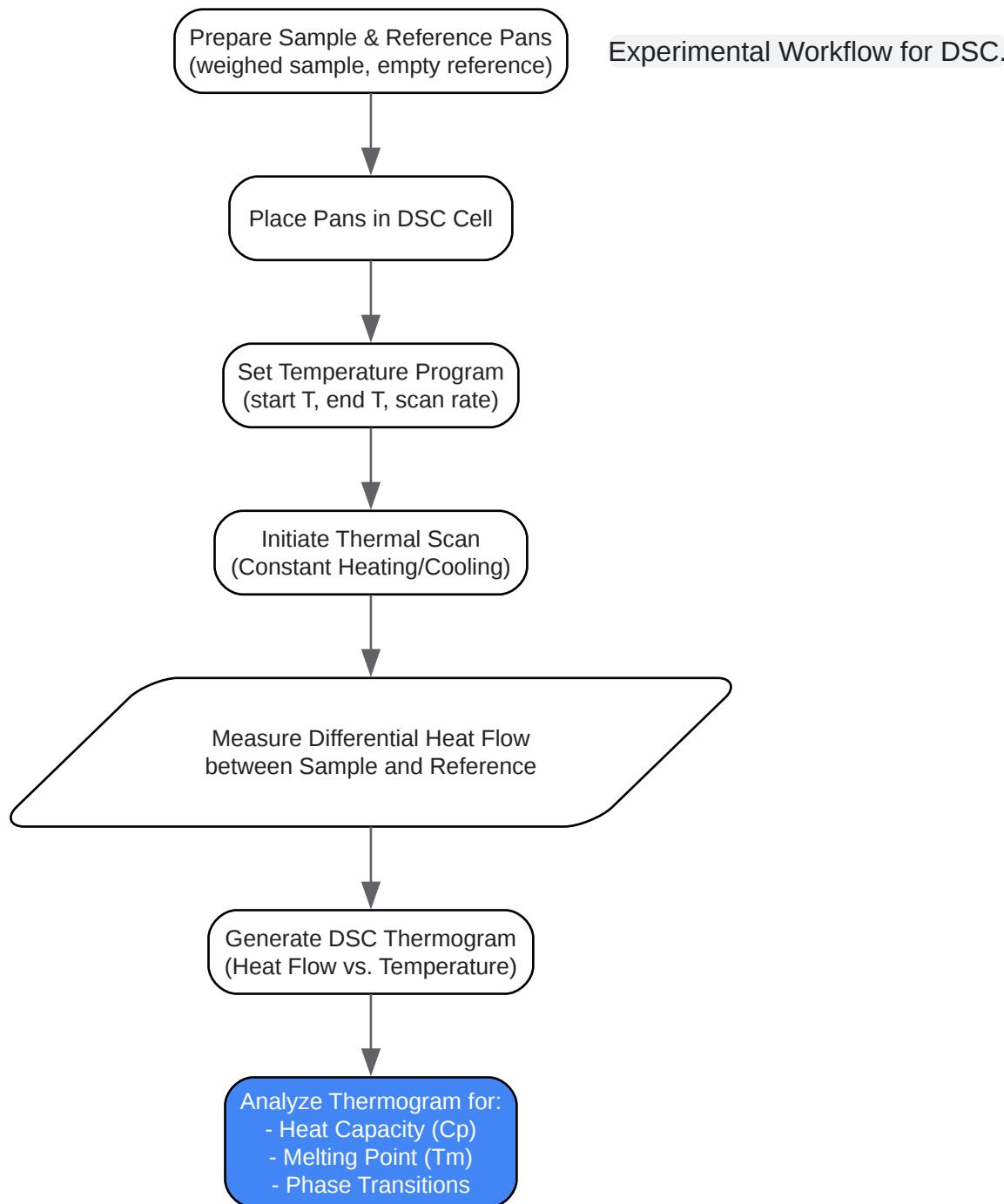
[Click to download full resolution via product page](#)**Workflow for Bomb Calorimetry.**

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[12] It is widely used to determine properties like heat capacity, melting point, and to study phase transitions.

Detailed Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the amino acid powder (typically a few milligrams) is sealed in an aluminum pan. An identical empty pan is used as a reference to account for the heat capacity of the pan itself.[13]
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell, which contains two furnaces. The instrument is programmed with a specific temperature range and a constant heating (or cooling) rate (e.g., 2 K/min).[13]
- **Thermal Scan:** The instrument heats both the sample and reference pans simultaneously, maintaining them at nearly the same temperature. The power supplied to the two furnaces is continuously adjusted to ensure there is no temperature difference between them.[12]
- **Data Acquisition:** The primary data recorded is the differential heat flow—the difference in power supplied to the sample and reference furnaces—as a function of temperature. This differential heat flow is directly proportional to the sample's heat capacity.
- **Data Analysis:** The resulting DSC thermogram plots heat flow versus temperature.
 - **Heat Capacity (Cp):** The heat capacity is determined from the magnitude of the heat flow signal in a region with no thermal transitions.
 - **Melting/Decomposition:** An endothermic peak on the thermogram indicates melting or decomposition. For many amino acids, these processes occur simultaneously.[14] The temperature at the peak of this curve is taken as the melting/decomposition temperature.
 - **Phase Transitions:** Sharp peaks or shifts in the baseline can indicate solid-state phase transitions.[13]

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Experimental Workflow for DSC.

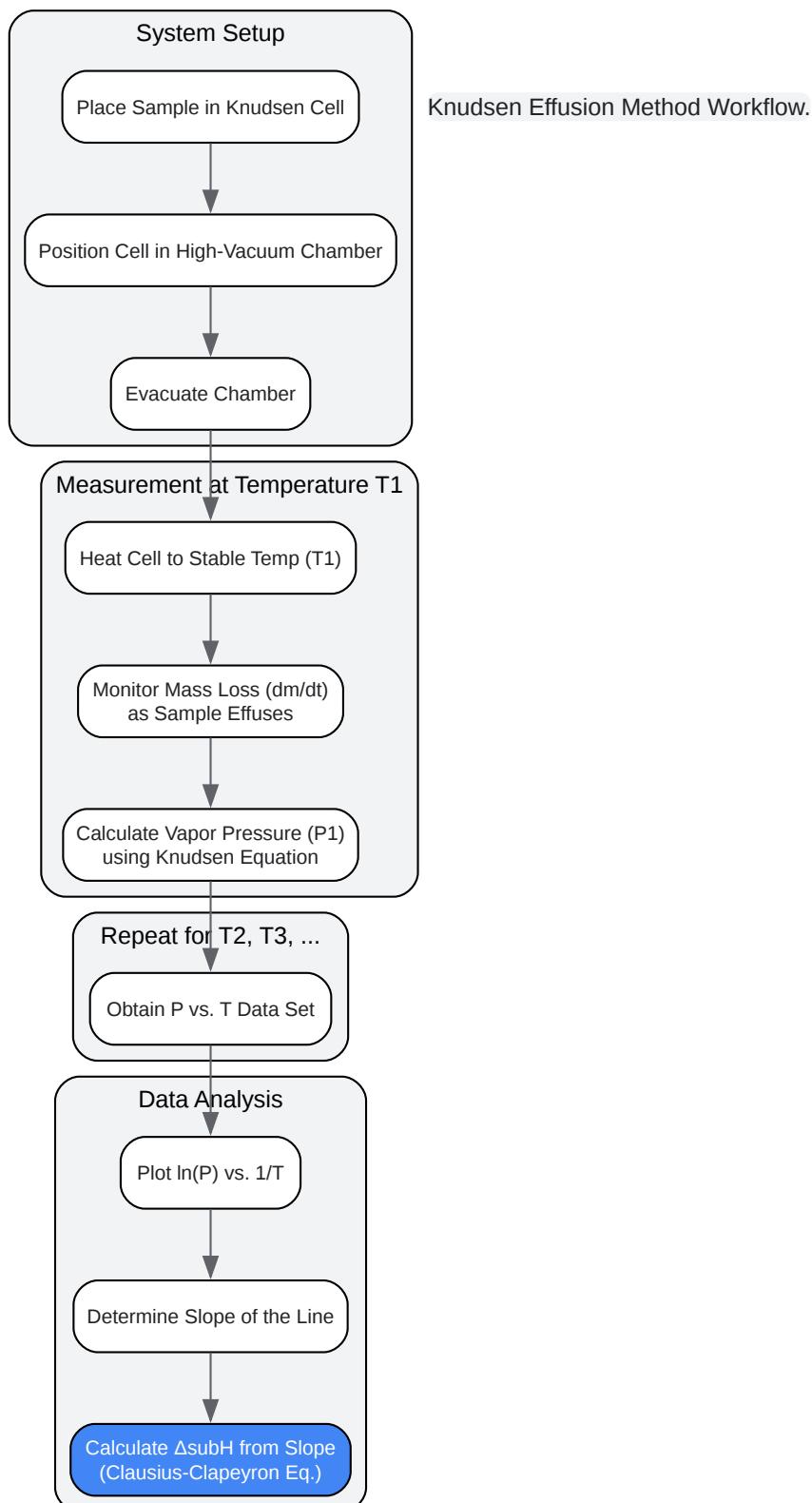
Knudsen Effusion Method (for Enthalpy of Sublimation)

The Knudsen effusion method is a technique used to determine the vapor pressure of a solid with very low volatility.^[15] By measuring the vapor pressure at different temperatures, the

enthalpy of sublimation ($\Delta_{\text{sub}}H$) can be calculated using the Clausius-Clapeyron equation.

Detailed Methodology:

- **Cell Preparation:** A small amount of the amino acid sample is placed inside a Knudsen cell, which is a small container with a precisely known, very small orifice (pinhole).[16] The cell is typically made of an inert material.
- **Vacuum System:** The Knudsen cell is placed within a high-vacuum chamber. The chamber is evacuated to a very low pressure, ensuring that molecules escaping the orifice do not collide with other gas molecules and return to the cell.[17]
- **Heating and Mass Loss Measurement:** The cell is heated to a specific, constant temperature. At this temperature, the sample sublimes, creating a vapor inside the cell. Molecules of this vapor effuse through the orifice into the vacuum.[18] The rate of mass loss from the cell is continuously monitored over time using a highly sensitive microbalance.[16]
- **Vapor Pressure Calculation:** The vapor pressure (P) inside the cell is calculated from the steady-state rate of mass loss (dm/dt) using the Knudsen equation: $P = (dm/dt) * \sqrt{2\pi RT/M} / A$ where A is the area of the orifice, M is the molar mass of the sample, R is the ideal gas constant, and T is the absolute temperature.[18]
- **Enthalpy of Sublimation:** The experiment is repeated at several different temperatures to obtain vapor pressure data as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, based on the Clausius-Clapeyron relation.[15]

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Knudsen Effusion Method Workflow.

Conclusion

This guide has compiled the essential thermochemical data for DL- β -Phenylalanine and related isomers, providing a valuable resource for scientists and researchers. The detailed experimental protocols and workflow diagrams offer clear insights into the methodologies used to obtain these critical parameters. A thorough understanding and application of this thermochemical data are fundamental to advancing the development of new pharmaceuticals and biochemical materials, ensuring their safety, stability, and efficacy.

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